2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide
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Overview
Description
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is an organic compound with the molecular formula C10H15NO3 This compound is characterized by the presence of a methoxy group, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide typically involves the reaction of 5-methylfuran-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using sodium borohydride to yield the amine. The final step involves the acylation of the amine with acetic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group and the acetamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(1-(5-methylfuran-2-yl)methyl)acetamide
- 2-Methoxy-N-(1-(5-methylfuran-2-yl)propyl)acetamide
Uniqueness
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is unique due to the specific positioning of the methoxy and acetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methoxy-N-[1-(5-methylfuran-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-7-4-5-9(14-7)8(2)11-10(12)6-13-3/h4-5,8H,6H2,1-3H3,(H,11,12) |
InChI Key |
MGXFSYVAIVKNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)COC |
Origin of Product |
United States |
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